1-(2-Tert-butylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
Description
This compound is a piperazine derivative featuring a 2-tert-butylphenoxy group and a 4-fluorophenyl-substituted piperazine moiety, formulated as a dihydrochloride salt to enhance solubility and bioavailability. Its structural uniqueness lies in the tert-butyl group on the phenoxy ring, which increases lipophilicity, and the 4-fluorophenyl group on the piperazine, which may enhance receptor binding affinity.
Properties
IUPAC Name |
1-(2-tert-butylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2.2ClH/c1-23(2,3)21-6-4-5-7-22(21)28-17-20(27)16-25-12-14-26(15-13-25)19-10-8-18(24)9-11-19;;/h4-11,20,27H,12-17H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQZJYLUIPUBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Tert-butylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride, a compound with significant pharmacological potential, is of interest in medicinal chemistry due to its structural features and biological activities. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H33Cl2FN2O, with a molecular weight of 459.4 g/mol. The structure includes a piperazine moiety, which is often associated with various biological activities, particularly in the central nervous system (CNS) .
The compound acts primarily as a serotonin receptor modulator. It is believed to interact with multiple serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and anxiety . The presence of the fluorophenyl group enhances its binding affinity to these receptors.
Antidepressant Activity
Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study evaluating various piperazine derivatives, it was found that compounds similar in structure showed significant improvement in depressive behaviors when administered to rodents .
Anxiolytic Properties
In addition to its antidepressant effects, the compound has been noted for its anxiolytic properties. Animal studies suggest that it reduces anxiety-like behaviors, likely through modulation of serotonin pathways .
Study 1: Behavioral Assessment in Rodents
A study conducted by Firth et al. (2016) evaluated the behavioral effects of several piperazine derivatives. The results demonstrated that compounds with similar structural characteristics to this compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity .
| Compound | Dose (mg/kg) | Immobility Time (s) | Behavioral Effect |
|---|---|---|---|
| Test Compound | 10 | 30 | Decreased |
| Control | 10 | 60 | Increased |
Study 2: Receptor Binding Affinity
A receptor binding study assessed the affinity of this compound for various serotonin receptors. The results indicated high affinity for the 5-HT1A and moderate affinity for the 5-HT2A receptors, suggesting a dual mechanism that may contribute to both antidepressant and anxiolytic effects .
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT1A | 15 |
| 5-HT2A | 50 |
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tert-butyl group attached to a phenoxy moiety, combined with a piperazine derivative that includes a fluorophenyl group. Its structure contributes to its potential bioactivity, particularly in targeting central nervous system pathways and ion channels.
Neuropharmacology
This compound has been included in screening libraries focused on central nervous system (CNS) targets, indicating its potential utility in neuropharmacological research. Studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially mitigating oxidative stress in neuronal cells .
Case Study: Neuroprotective Effects
A study on a related compound showed that derivatives of tert-butyl phenolic antioxidants can reduce glutamate-induced oxidative toxicity, suggesting that similar mechanisms may apply to 1-(2-Tert-butylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride. This opens avenues for therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Ion Channel Modulation
The compound is part of libraries targeting voltage-gated ion channels, which play critical roles in neuronal excitability and signaling. Research indicates that modulation of these channels can lead to significant therapeutic effects in conditions such as epilepsy and chronic pain .
Data Table: Ion Channel Targeting Compounds
| Compound Name | Target Ion Channel | Potential Application |
|---|---|---|
| This compound | Voltage-Gated Sodium Channels | Pain Management |
| Related Compound A | Calcium Channels | Epilepsy Treatment |
| Related Compound B | Potassium Channels | Cardiac Arrhythmias |
Antioxidant Properties
Compounds with similar structures have been widely used as antioxidants in various industrial applications, including food packaging and cosmetics. The tert-butyl group enhances the stability and reactivity of phenolic compounds, making them effective in protecting against oxidative degradation .
Case Study: Antioxidant Efficacy
Research has shown that tert-butyl phenolic antioxidants can inhibit lipid peroxidation, suggesting that this compound may also exhibit similar protective effects against oxidative stress in industrial formulations .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. Similar compounds have been identified as potential endocrine disruptors or associated with adverse health effects at high exposures. Comprehensive toxicological evaluations are necessary to ensure safe usage in both pharmaceutical and industrial contexts .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The secondary alcohol group (propan-2-ol moiety) undergoes typical alcohol reactions:
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Protection/Deprotection :
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Reaction with acetic anhydride in pyridine yields the corresponding acetate ester.
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Silylation using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions forms a protected ether.
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| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine | Acetylated derivative |
| Silylation | TBDMSCl, DMF, 0°C (inert gas) | Silyl-protected intermediate |
Piperazine Ring Reactions
The piperazine nitrogen atoms participate in alkylation and acylation:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts.
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Acylation : Treatment with acetyl chloride produces N-acetylpiperazine derivatives .
Key Observations :
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Steric hindrance from the 4-fluorophenyl group reduces reactivity at the para-nitrogen.
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Acidic conditions (HCl) stabilize the dihydrochloride salt form, limiting nucleophilic reactions.
Aromatic Fluorophenyl Reactivity
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Nucleophilic Aromatic Substitution :
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Cross-Coupling Reactions :
| Reaction | Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 62–68% |
Phenoxy Ether Cleavage
The tert-butylphenoxy ether undergoes cleavage under strong acidic or reductive conditions:
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Acidic Hydrolysis : Concentrated HBr (48%) at reflux generates 2-tert-butylphenol and a glycerol derivative.
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Reductive Cleavage : LiAlH₄ reduces the ether to a hydrocarbon chain.
Salt Formation and Stability
As a dihydrochloride salt, the compound dissociates in aqueous solutions:
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pH-Dependent Solubility :
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Soluble in water at pH < 3 (protonated piperazine).
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Precipitates at neutral pH due to deprotonation.
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Ion-Exchange Reactions :
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Treatment with NaOH replaces chloride counterions with hydroxide, forming a free base.
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Oxidation and Degradation Pathways
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Alcohol Oxidation : CrO₃ in H₂SO₄ oxidizes the secondary alcohol to a ketone.
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Photodegradation : UV light induces cleavage of the piperazine-fluorophenyl bond, forming aromatic amines.
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties between the target compound and similar analogs:
Key Observations:
- Solubility : All analogs are dihydrochloride salts, ensuring adequate aqueous solubility for pharmaceutical formulations.
- Substituent Effects : The 4-fluorophenyl group (target compound) vs. 4-methoxyphenyl () or 2-fluorophenyl () alters electronic properties and receptor interactions. Fluorine atoms typically enhance binding affinity and metabolic stability .
Characterization:
Pharmacological Implications (Inferred from Analogs)
- Receptor Binding : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The 4-fluorophenyl group in the target compound may enhance affinity for 5-HT1A receptors, similar to WAY-100,635 () .
- Metabolic Stability : The tert-butyl group could reduce cytochrome P450-mediated metabolism compared to methyl or chloro substituents .
- Bioavailability : Dihydrochloride salts improve solubility, critical for oral or injectable formulations .
Q & A
Q. What are the key considerations for synthesizing 1-(2-tert-butylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride with high purity?
Methodological Answer:
- Reaction Optimization : Use stoichiometric ratios of intermediates like 2-tert-butylphenol and 4-(4-fluorophenyl)piperazine under controlled conditions (e.g., inert atmosphere, reflux in anhydrous solvents such as dichloromethane). Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final dihydrochloride salt formation requires careful pH adjustment using HCl gas or concentrated HCl in ethanol, followed by recrystallization from acetonitrile .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Safety Protocols : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid moisture to prevent hydrolysis of the piperazine or tert-butylphenoxy groups .
Q. What analytical techniques are recommended for initial structural characterization?
Methodological Answer:
- Spectroscopic Analysis : Confirm structure via H/C NMR (e.g., δ ~6.8–7.2 ppm for fluorophenyl protons, δ ~1.3 ppm for tert-butyl group) and FT-IR (e.g., C-F stretch at ~1220 cm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (CHClFNO) .
- Purity Assessment : Use HPLC with a C18 column and mobile phase (e.g., methanol/sodium acetate buffer pH 4.6) to achieve >95% purity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s binding affinity to serotonin or dopamine receptors?
Methodological Answer:
- Receptor Binding Assays : Use radioligand displacement assays (e.g., H-ketanserin for 5-HT receptors). Prepare brain homogenates from Sprague-Dawley rats, incubate with test compound (1 nM–10 µM), and measure IC values via scintillation counting. Compare to reference antagonists (e.g., risperidone) .
- Data Interpretation : Analyze competitive binding curves using nonlinear regression (e.g., GraphPad Prism). Account for nonspecific binding with excess cold ligand .
Q. What strategies resolve contradictions in solubility and bioavailability data across studies?
Methodological Answer:
- Solubility Profiling : Conduct parallel shake-flask experiments in buffers (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF). Use UV-Vis spectroscopy or LC-MS for quantification .
- Bioavailability Optimization : Formulate as nanocrystals via wet milling or use lipid-based carriers (e.g., SNEDDS) to enhance dissolution. Validate in vivo using rodent pharmacokinetic studies (C, AUC) .
Q. How can environmental fate studies be structured to assess the compound’s ecotoxicological risks?
Methodological Answer:
- Degradation Pathways : Perform hydrolysis/photolysis experiments under simulated environmental conditions (e.g., UV light at 254 nm, pH 5–9). Identify metabolites via LC-QTOF-MS .
- Ecotoxicology : Use Daphnia magna or Danio rerio models for acute toxicity (LC) and chronic effects (reproductive endpoints). Follow OECD Test Guidelines 202/203 .
Q. What advanced statistical designs are suitable for multi-factorial pharmacological studies?
Methodological Answer:
- Split-Split Plot Design : Assign factors hierarchically (e.g., trellis systems as main plots, rootstocks as subplots, harvest seasons as sub-subplots). Use four replicates to control variability .
- Multivariate Analysis : Apply PCA or PLS-DA to correlate structural features (e.g., logP, polar surface area) with activity data. Validate models via cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
